molecular formula C9H18N2O3 B1597347 Leu-beta-Ala CAS No. 30806-09-8

Leu-beta-Ala

Cat. No.: B1597347
CAS No.: 30806-09-8
M. Wt: 202.25 g/mol
InChI Key: CFXOQFNBROAEHM-UHFFFAOYSA-N
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Description

Leucyl-beta-alanine, commonly referred to as Leu-beta-Ala, is a dipeptide composed of the amino acids leucine and beta-alanine Leucine is an essential branched-chain amino acid, while beta-alanine is a non-essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leucyl-beta-alanine typically involves the formation of a peptide bond between leucine and beta-alanine. This can be achieved through standard peptide synthesis techniques, such as:

    Solution-phase synthesis: This method involves the use of protecting groups to prevent unwanted side reactions. The carboxyl group of leucine is activated using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by coupling with the amino group of beta-alanine.

    Solid-phase peptide synthesis: This method involves anchoring the C-terminal amino acid (leucine) to a solid resin, followed by sequential addition of protected amino acids (beta-alanine) and deprotection steps. This method is advantageous for synthesizing longer peptides and allows for easy purification.

Industrial Production Methods

Industrial production of Leucyl-beta-alanine may involve large-scale solid-phase peptide synthesis using automated peptide synthesizers. This method ensures high purity and yield, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Leucyl-beta-alanine can undergo various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, resulting in the release of leucine and beta-alanine.

    Oxidation and Reduction: The amino acid residues in Leucyl-beta-alanine can undergo oxidation and reduction reactions, although these are less common.

    Substitution Reactions: The amino and carboxyl groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

    Hydrolysis: Leucine and beta-alanine.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the amino acid residues.

Scientific Research Applications

Leucyl-beta-alanine has several scientific research applications, including:

    Biochemistry: It is used as a model compound to study peptide bond formation and hydrolysis.

    Pharmacology: It is investigated for its potential therapeutic effects, such as enhancing muscle endurance and reducing fatigue.

    Nutrition: It is explored as a dietary supplement to improve athletic performance and muscle recovery.

    Industry: It is used in the synthesis of more complex peptides and proteins for various industrial applications.

Mechanism of Action

The mechanism of action of Leucyl-beta-alanine involves its interaction with specific molecular targets and pathways. In the context of muscle endurance, beta-alanine is known to increase the levels of carnosine in muscles, which helps buffer acid and reduce fatigue. Leucine, on the other hand, activates the mechanistic target of rapamycin (mTOR) pathway, promoting protein synthesis and muscle growth.

Comparison with Similar Compounds

Similar Compounds

    Leucyl-alanine: A dipeptide composed of leucine and alanine.

    Leucyl-glycine: A dipeptide composed of leucine and glycine.

    Leucyl-valine: A dipeptide composed of leucine and valine.

Uniqueness

Leucyl-beta-alanine is unique due to the presence of beta-alanine, which is a precursor to carnosine. This gives it distinct properties related to muscle endurance and fatigue reduction, setting it apart from other leucine-containing dipeptides.

Properties

IUPAC Name

3-[(2-amino-4-methylpentanoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-6(2)5-7(10)9(14)11-4-3-8(12)13/h6-7H,3-5,10H2,1-2H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXOQFNBROAEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30806-09-8
Record name NSC343020
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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